![molecular formula C7H11N3O3 B2484786 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol CAS No. 1309885-35-5](/img/structure/B2484786.png)
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of related imidazole compounds often involves the formation of polydentate ligands comprising imidazole donors. For instance, a synthesis process has been reported for metal complexes with 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propan-2-ol (BIPO) and its complexes, demonstrating the intricate steps involved in crafting such structures (Long et al., 1999). Another study presented the syntheses of copper(II) complexes of similar polydentate ligands, highlighting the versatility and adaptability of imidazole derivatives in forming complex structures (Long et al., 1999).
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex and is crucial for their chemical behavior. The structural analysis often requires advanced techniques such as single-crystal X-ray diffraction, as seen in the studies of metal complexes involving imidazole-based ligands. These analyses reveal the coordination geometries and bonding interactions that are fundamental to understanding the chemical reactivity and properties of these compounds.
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, significantly influenced by their molecular structure. For example, the hydrolysis reactions of certain imidazole complexes have been studied, showing the effects of their metal center and ligand design on their reactivity towards substrates like 4-nitrophenyl acetate (Long et al., 1999).
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
- Synthesis of Novel Ether-linked Derivatives : A study by Şenkardeş et al. (2020) synthesized derivatives of ornidazole (including 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol) and evaluated their antimicrobial and antileukemic activities. The compounds showed significant activity against the bacterial strain Bacillus subtilis and were nontoxic with good estimated oral bioavailability.
Antimicrobial Effects of Complexes
- Antifungal and Anaerobic Bacterial Strains : Research by Oliveira et al. (2019) demonstrated that silver(I) complexes with secnidazole-derived Schiff bases (including 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol) exhibited antifungal activity against Candida strains and potent antimicrobial effects against several anaerobic bacterial strains.
Synthesis and Characterisation for Microbial Studies
- Transition Metal Complexes : A study by Verma et al. (2010) focused on synthesizing transition metal chelates of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol and characterizing them for microbial studies.
Antituberculosis Agents
- Evaluation of Antituberculosis Activity : Foroumadi et al. (2004) synthesized thiadiazole derivatives of nitroimidazoles, including 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol, and evaluated their antituberculosis activity. These compounds showed varying degrees of activity against Mycobacterium tuberculosis (Foroumadi et al., 2004).
Biological Activity Studies
- β-Glucuronidase Inhibitory and In Silico Studies : A biology-oriented drug synthesis study on 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol derivatives demonstrated good β-glucuronidase inhibitory activity, with several compounds showing superior activity compared to the standard. The study suggested that molecules with electron-withdrawing groups exhibited better activity (Salar et al., 2017).
Mechanism of Action
Target of Action
Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to their diverse biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The diverse biological activities of imidazole derivatives suggest that they can have various effects at the molecular and cellular level .
Action Environment
The synthesis of imidazole derivatives can be influenced by environmental factors .
properties
IUPAC Name |
2-methyl-2-(4-nitroimidazol-1-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,4-11)9-3-6(8-5-9)10(12)13/h3,5,11H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZFVYWKCCAZTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(N=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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